N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that features a benzothiazole core, a pyrazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of thioformanilides using reagents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction involving hydrazine and a 1,3-diketone precursor.
Coupling of the Benzothiazole and Pyrazole Units: This step typically involves the use of coupling agents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethylformamide.
Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions.
Final Hydrochloride Salt Formation: The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Biological Research: The compound can be used in studies investigating the mechanisms of action of benzothiazole derivatives.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets would require further investigation through molecular docking studies and biological assays.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
- N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
What sets N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride apart is its unique combination of structural features, including the benzothiazole core, pyrazole ring, and morpholine moiety. This combination may confer unique biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S.ClH/c1-5-27-18(14-17(4)24-27)21(28)26(9-8-25-10-12-29-13-11-25)22-23-19-15(2)6-7-16(3)20(19)30-22;/h6-7,14H,5,8-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPIIXYLUYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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